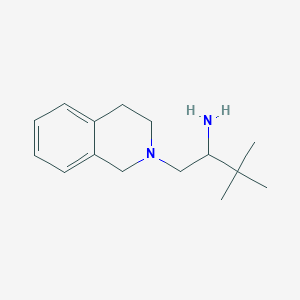

![molecular formula C9H14O2 B2613474 2-Spiro[2.4]heptan-7-ylacetic acid CAS No. 1368193-08-1](/img/structure/B2613474.png)

2-Spiro[2.4]heptan-7-ylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

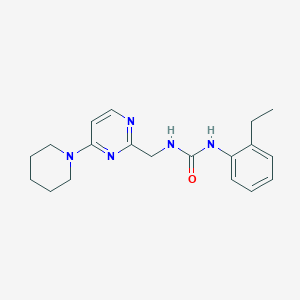

“2-Spiro[2.4]heptan-7-ylacetic acid” is a complex organic compound . It has a CAS Number of 1368193-08-1 and a molecular weight of 154.21 . The IUPAC name for this compound is spiro[2.4]hept-4-ylacetic acid .

Synthesis Analysis

Methods for the preparation of synthons for syntheses of spiro[2.4]heptane analogues of prostaglandins have been described . Two of them enable the syntheses of 11-deoxy-type compounds and were prepared from spiro[2.4]heptan-4-one . After transformation into the 5-phenylthio-α,β-unsaturated ketone, it was subjected to conjugate addition of organocuprate reagent .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 154.21 . It is a liquid at normal conditions .Scientific Research Applications

Organocatalytic Synthesis

The compound spiro[pyrrolidin-3,3'-oxindoles], which exhibits important biological activities, can be synthesized using an enantioselective organocatalytic approach. This approach involves the asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing spirooxindole derivatives with high yield, unusual regiochemistry, and excellent stereoselectivities. This method suggests new avenues for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Radical Generation and Observation

Spiro[3.3]heptan-3-yl radicals, structurally similar to cyclobutyl radicals, can be generated and observed via e.s.r. spectroscopy. These radicals show that hydrogen abstraction occurs at a similar rate from both C(2) and C(3) positions, indicating unique reactivity and structural properties (Roberts, Walton, & Maillard, 1986).

Optical Activity in Polyamides

Optically active (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, used in polycondensation, yields polymers with significant optical properties. These properties include large positive Cotton effects, indicating potential applications in materials science and optical technologies (Tang, Miura, Imae, & Kawakami, 1999).

Safety and Hazards

Properties

IUPAC Name |

2-spiro[2.4]heptan-7-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)6-7-2-1-3-9(7)4-5-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECWLOAXNXPCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)

![8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2613397.png)

![N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)isoquinoline-1-carboxamide](/img/structure/B2613401.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2613403.png)

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)

![2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol](/img/structure/B2613407.png)

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)